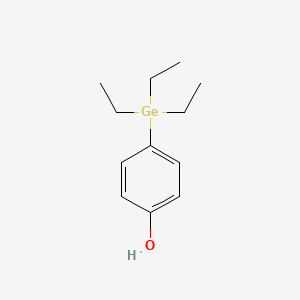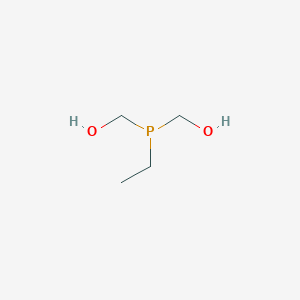
(Ethylphosphanediyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethylphosphanediyl)dimethanol is a chemical compound with the molecular formula C4H10O4. It is also known by its IUPAC name, 1,2-bis(hydroxymethoxy)ethane. This compound is characterized by its two hydroxyl groups attached to a central ethylene backbone, making it a versatile diol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(Ethylphosphanediyl)dimethanol can be synthesized through the reaction of ethylene glycol with formaldehyde or paraformaldehyde. The reaction typically involves the use of a catalyst such as trimethylchlorosilane to facilitate the condensation process . The reaction conditions often include a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and formaldehyde are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products. The product is then purified through distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(Ethylphosphanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethylene glycol monoformate or ethylene glycol diformate.
Reduction: Ethylene glycol or methanol.
Substitution: Ethylene glycol derivatives with various functional groups.
科学的研究の応用
(Ethylphosphanediyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: It is employed in the production of polymers, resins, and adhesives due to its diol functionality.
作用機序
The mechanism of action of (Ethylphosphanediyl)dimethanol involves its ability to participate in various chemical reactions due to its hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent and reactant in chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Ethylene glycol: Similar in structure but lacks the additional hydroxyl groups.
Propylene glycol: Similar diol but with a different backbone structure.
Glycerol: Contains three hydroxyl groups, making it more hydrophilic.
Uniqueness
(Ethylphosphanediyl)dimethanol is unique due to its specific arrangement of hydroxyl groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications where precise control over chemical reactions is required .
特性
CAS番号 |
5849-96-7 |
|---|---|
分子式 |
C4H11O2P |
分子量 |
122.10 g/mol |
IUPAC名 |
[ethyl(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C4H11O2P/c1-2-7(3-5)4-6/h5-6H,2-4H2,1H3 |
InChIキー |
HDFOIDAYIKWZGX-UHFFFAOYSA-N |
正規SMILES |
CCP(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
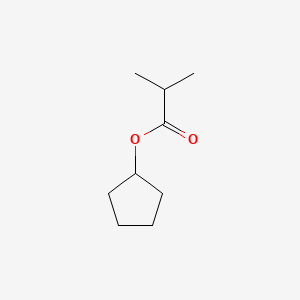

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
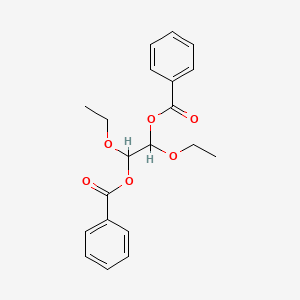

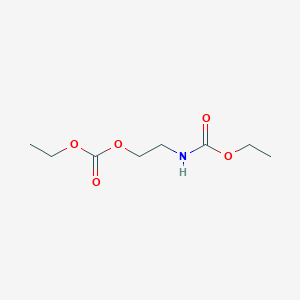
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
